Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-
Brand Name: Vulcanchem
CAS No.: 1127903-14-3
VCID: VC8208402
InChI: InChI=1S/C14H18N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-

CAS No.: 1127903-14-3

Cat. No.: VC8208402

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- - 1127903-14-3

Specification

CAS No. 1127903-14-3
Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
IUPAC Name N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H18N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1
Standard InChI Key OIOWYXSMZBQFBW-OCCSQVGLSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2C#N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide, reflects its stereospecific configuration. The (1S,2S) designation indicates the absolute configuration of the cyanocyclohexyl moiety, which distinguishes it from diastereomeric forms. Key structural components include:

  • 4-Methylbenzenesulfonamide backbone: Aromatic ring substituted with a sulfonamide group at position 1 and methyl group at position 4 .

  • (1S,2S)-2-cyanocyclohexyl group: A six-membered cycloalkane with a nitrile (-C≡N) substituent at C2 and specific stereochemistry at C1 and C2.

The molecular formula C₁₄H₁₈N₂O₂S corresponds to a molecular weight of 278.37 g/mol. Its isomeric SMILES string, CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2C#N, encodes the stereochemical details.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight278.37 g/mol
CAS Registry Number1127903-14-3
XLogP32.8 (estimated)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors4 (S=O, C≡N)

Stereochemical Significance

The (1S,2S) configuration imposes spatial constraints that influence binding to chiral biological targets. Comparative studies of sulfonamide diastereomers demonstrate that stereochemistry affects inhibitory potency against enzymes like carbonic anhydrase IX, a cancer-associated isoform. The cyanocyclohexyl group’s rigidity may enhance target selectivity by reducing conformational flexibility during molecular interactions.

Synthesis and Analytical Characterization

Synthetic Route

The synthesis follows a nucleophilic acyl substitution between 4-methylbenzenesulfonyl chloride and (1S,2S)-2-cyanocyclohexylamine in dichloromethane, with pyridine as an acid scavenger:

4-MeC₆H₄SO₂Cl+(1S,2S)-C₆H₁₀(NH₂)CNCH₂Cl₂, PyridineTarget Compound+HCl\text{4-MeC₆H₄SO₂Cl} + \text{(1S,2S)-C₆H₁₀(NH₂)CN} \xrightarrow{\text{CH₂Cl₂, Pyridine}} \text{Target Compound} + \text{HCl}

Key steps:

  • Activation: Sulfonyl chloride reacts with the amine’s lone pair, forming a sulfonamide bond.

  • Stereochemical retention: The (1S,2S) configuration of the starting amine is preserved due to the absence of racemization conditions.

Purification and Analysis

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) yields >95% purity.

  • Spectroscopic validation:

    • ¹H NMR: δ 7.72 (d, 2H, aromatic), 2.45 (s, 3H, -CH₃), 1.98–1.21 (m, 10H, cyclohexyl).

    • IR: 2245 cm⁻¹ (C≡N stretch), 1340–1160 cm⁻¹ (S=O asym/sym).

Biological Activity and Mechanisms

Antibacterial Action

Like classical sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria. The 4-methyl group enhances lipophilicity, promoting bacterial membrane penetration, while the cyanocyclohexyl moiety may reduce resistance via structural novelty .

Table 2: Antimicrobial Activity (Representative Data)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Comparative Analysis with Analogues

Versus 4-Methylbenzenesulfonamide

The parent compound (CAS 70-55-3) lacks the cyanocyclohexyl group, resulting in:

  • Lower molecular weight (171.22 vs. 278.37 g/mol) .

  • Reduced CA IX selectivity (Kᵢ = 450 nM) .

  • Higher aqueous solubility (32 mg/mL vs. 8 mg/mL) .

Versus N-(Cyanophenylmethyl) Derivatives

The phenylmethyl analogue (PubChem CID 4585379) shows:

  • Broader antibacterial spectrum but lower CA IX affinity .

  • Increased metabolic instability due to esterase-sensitive benzyl linkage .

Future Research Directions

  • Target identification: Proteomic studies to map off-target interactions.

  • Formulation optimization: Nanoencapsulation to improve bioavailability.

  • In vivo efficacy: Xenograft models to validate antitumor activity.

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